2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3/c17-12-3-1-10(2-4-12)15(9-23,5-6-22)14-13(18)7-11(8-24-14)16(19,20)21/h1-4,7-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJAIVOEGNDCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination and trifluoromethylation reactions can be employed to introduce the desired substituents.
Aromatic Substitution: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Nitrile Introduction: The nitrile group can be introduced through a reaction involving a suitable nitrile precursor under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the nitrile group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may participate in various substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable subject for studying various organic reaction mechanisms.
Biology and Medicine
Pharmaceutical Research:
Biochemical Studies: May be used in studies involving enzyme interactions or metabolic pathways.
Industry
Material Science: Possible applications in the development of new materials with specific chemical properties.
Agriculture: Potential use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action for 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
(a) Role of Trifluoromethyl and Chloro Substituents
The trifluoromethyl (-CF₃) group enhances lipid solubility and metabolic stability, while chloro substituents improve binding affinity to target enzymes (e.g., fungal cytochrome P450). Fluopyram’s efficacy as a fungicide is attributed to these groups, which inhibit succinate dehydrogenase . Similar mechanisms may apply to the target compound .
(b) Pyridine vs. Benzene Hybrid Systems
Compounds combining pyridine and chlorophenyl moieties (e.g., Fluopyram, Haloxyfop-methyl) exhibit broad-spectrum activity due to dual-target interactions. Pyridine’s nitrogen atom facilitates hydrogen bonding with biological targets, while chlorophenyl enhances hydrophobic interactions .
(c) Backbone Flexibility and Bioactivity
Succinonitrile’s rigid structure may limit conformational adaptability compared to esters (Haloxyfop-methyl) or amides (Fluopyram). However, the nitrile group’s strong electron-withdrawing nature could enhance reactivity in enzyme inhibition .
Performance Metrics (Inferred from Analogs)
| Property | Target Compound | Fluopyram | Haloxyfop-methyl |
|---|---|---|---|
| Water Solubility (mg/L) | Low (est. <1) | 3.2 (20°C) | 0.11 (20°C) |
| LogP (Octanol-Water) | ~3.5 (predicted) | 3.1 | 4.2 |
| Half-Life in Soil (Days) | Not available | 30–60 | 7–14 |
| Mammalian Toxicity (LD₅₀) | Not available | >2,000 mg/kg (rat) | 300 mg/kg (rat) |
Note: Data for the target compound are extrapolated from structural analogs .
Biological Activity
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H14Cl2F3N3O
- Molecular Weight : 404.21 g/mol
- CAS Number : [insert CAS number]
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes key findings from selected research articles regarding its antiproliferative effects:
The biological activity of 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile appears to involve multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It promotes apoptosis through the activation of intrinsic pathways, which may involve mitochondrial dysfunction and caspase activation.
- Inhibition of Metastasis : Some studies suggest that it could inhibit metastasis by affecting cellular adhesion and migration.
Case Studies
- In Vitro Study on Antiproliferative Effects : A study evaluated the compound against four human cancer cell lines (A375, C32, DU145, MCF-7). Results indicated that at a concentration of 50 µM, there was a reduction in cell viability to as low as 20% after 72 hours of exposure for certain cell lines .
- Mechanistic Insights : Another investigation focused on the molecular pathways affected by the compound. It was found to disrupt critical signaling pathways involved in cancer cell survival and proliferation .
- Comparative Analysis with Other Compounds : In comparative studies with similar compounds, it was noted that the trifluoromethyl group significantly enhanced the bioavailability and anticancer activity of the succinonitrile derivative .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity and purity of 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of chlorophenyl, trifluoromethyl, and pyridinyl substituents. Compare chemical shifts to structurally similar compounds (e.g., pyridine derivatives with trifluoromethyl groups) .
- Infrared Spectroscopy (IR) : Identify nitrile (C≡N) stretching vibrations (~2200 cm) and aromatic C-Cl bonds (600–800 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (CHClFN) by matching observed and theoretical m/z values .
Q. How can researchers optimize the synthetic route for this compound to improve yield and scalability?
- Methodological Answer :
- Stepwise Functionalization : Prioritize introducing the trifluoromethyl group early in the synthesis, as its electron-withdrawing nature may complicate later reactions .
- Catalytic Systems : Explore palladium-catalyzed cross-coupling reactions for pyridinyl-chlorophenyl bond formation, leveraging methods from analogous pyridine-carbonitrile syntheses .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, as demonstrated in similar succinonitrile syntheses .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound and its analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace Cl with F or vary pyridinyl positions) to isolate contributions to bioactivity .
- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., kinase inhibition assays at pH 7.4 with ATP concentrations normalized) .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities against targets like kinase enzymes, comparing results with empirical data .
Q. How can researchers design experiments to elucidate the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to identify primary metabolites via LC-MS/MS .
- Reactive Metabolite Screening : Use glutathione trapping assays to detect electrophilic intermediates that may cause toxicity .
- Cytotoxicity Profiling : Test against human hepatocyte cell lines (e.g., HepG2) at varying concentrations (1–100 µM) with ATP-based viability assays .
Q. What computational methods are suitable for predicting the compound’s reactivity in novel chemical environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Solvent Effect Modeling : Use COSMO-RS to simulate solvent interactions, particularly for reactions involving polar intermediates .
- Reaction Pathway Analysis : Apply transition state theory to model plausible degradation pathways under acidic/alkaline conditions .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in the reported melting points or solubility of this compound?
- Methodological Answer :
- Reproduce Measurements : Use differential scanning calorimetry (DSC) for melting point analysis and standardized shake-flask methods for solubility .
- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphism or solvate formation, which may explain variability .
Methodological Gaps and Future Directions
Q. What advanced techniques are underutilized in studying this compound’s potential in materials science?
- Methodological Answer :
- Surface-Enhanced Raman Spectroscopy (SERS) : Investigate its adsorption on metal nanoparticles for sensor applications .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for use in high-temperature polymer composites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
